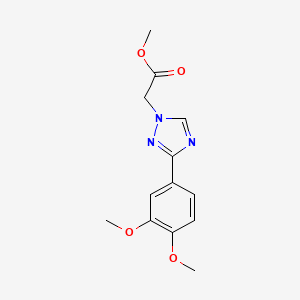

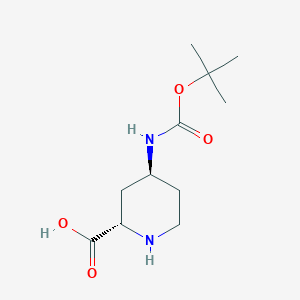

![molecular formula C37H40BNO7 B12108014 (S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester est un composé organique complexe appartenant à la classe des dérivés d'acide boronique. Ces composés sont connus pour leur polyvalence en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions de couplage croisé de Suzuki-Miyaura. La présence du groupe ester pinacolique améliore la stabilité et la solubilité de l'acide boronique, ce qui en fait un réactif précieux dans diverses transformations chimiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ester pinacolique de l'acide (S)-2-(benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phénylboronique implique généralement plusieurs étapes, en commençant par des matières premières facilement disponibles. Une approche courante est la protection du groupe amino avec un groupe carbobenzyloxy (Cbz), suivie de l'introduction des groupes benzyloxy par des réactions d'éthérification. Le groupement acide boronique est ensuite introduit par une réaction de borylation, souvent utilisant un processus catalysé par le palladium. La dernière étape consiste à estérifier l'acide boronique avec le pinacol pour former l'ester pinacolique.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements améliorés. De plus, l'utilisation de plateformes de synthèse automatisées peut améliorer l'efficacité et la reproductibilité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester subit divers types de réactions chimiques, notamment :

Oxydation : Le groupement acide boronique peut être oxydé pour former des esters boroniques ou des acides boroniques.

Réduction : Le groupe carbonyle du composé peut être réduit pour former des alcools.

Substitution : Les groupes benzyloxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le périodate de sodium.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Formation d'esters ou d'acides boroniques.

Réduction : Formation d'alcools.

Substitution : Formation de dérivés d'acide phénylboronique substitués.

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans les réactions de couplage croisé de Suzuki-Miyaura pour la formation de liaisons carbone-carbone.

Biologie : Employé dans la synthèse de molécules biologiquement actives, y compris les produits pharmaceutiques et les produits agrochimiques.

Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs de protéases.

Industrie : Utilisé dans la production de matériaux avancés, tels que les polymères et les nanomatériaux.

Mécanisme d'action

Le mécanisme d'action de l'ester pinacolique de l'acide (S)-2-(benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phénylboronique implique sa capacité à former des complexes stables avec diverses cibles moléculaires. Le groupement acide boronique peut interagir avec les diols et d'autres nucléophiles, formant des liaisons covalentes réversibles. Cette propriété est exploitée dans la conception d'inhibiteurs enzymatiques, où le composé peut se lier au site actif de l'enzyme, bloquant son activité. Les groupes benzyloxy et Cbz-amino fournissent des interactions supplémentaires avec la molécule cible, améliorant l'affinité de liaison et la spécificité.

Applications De Recherche Scientifique

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.

Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mécanisme D'action

The mechanism of action of (S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme, blocking its activity. The benzyloxy and Cbz-amino groups provide additional interactions with the target molecule, enhancing the binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Composés similaires

3-(N-Boc-amino)phenylboronic acid pinacol ester: Structure similaire mais avec un groupe protecteur Boc au lieu de Cbz.

Vinylboronic acid pinacol ester: Contient un groupe vinyle au lieu des groupes benzyloxy et Cbz-amino.

3-Aminocarbonylphenylboronic acid pinacol ester: Contient un groupe aminocarbonyle au lieu des groupes benzyloxy et Cbz-amino.

Unicité

(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic acid pinacol ester est unique en raison de sa combinaison de groupes benzyloxy et Cbz-amino, qui fournissent des interactions et une réactivité spécifiques. Cela le rend particulièrement précieux dans la synthèse de molécules organiques complexes et dans la conception d'inhibiteurs enzymatiques.

Propriétés

IUPAC Name |

benzyl 2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40BNO7/c1-36(2)37(3,4)46-38(45-36)31-22-30(20-21-33(31)42-24-27-14-8-5-9-15-27)23-32(34(40)43-25-28-16-10-6-11-17-28)39-35(41)44-26-29-18-12-7-13-19-29/h5-22,32H,23-26H2,1-4H3,(H,39,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAWIVOAGIRNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40BNO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)

![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)

![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)

![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)